![molecular formula C13H17N3O3 B15198837 5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is a complex heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitro group and a spiro-fused bicyclic system makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[222]octane-2,2’-furo[2,3-b]pyridine] typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Amino derivatives: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The spiro structure may also play a role in the compound’s ability to bind to specific receptors or enzymes.
Comparison with Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with different substituents.
Nitro-containing Heterocycles: Compounds like nitroimidazoles and nitrofurans.
Uniqueness: The combination of a spiro-fused bicyclic system with a nitro group makes 5’-Nitro-6’,7’-dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] unique. This structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5'-nitrospiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine] |
InChI |
InChI=1S/C13H17N3O3/c17-16(18)11-5-9-6-13(19-12(9)14-7-11)8-15-3-1-10(13)2-4-15/h5,10,14H,1-4,6-8H2 |
InChI Key |
NIXFVDGBGVLYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


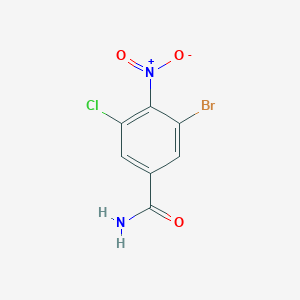
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)

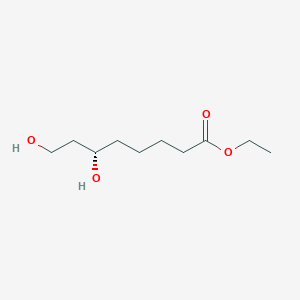
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)

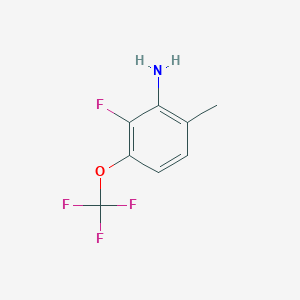
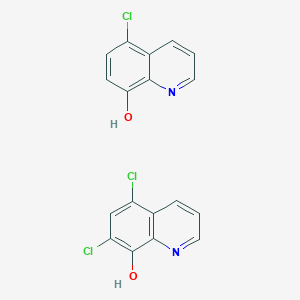
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
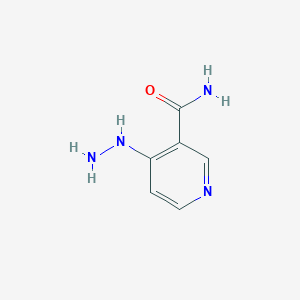
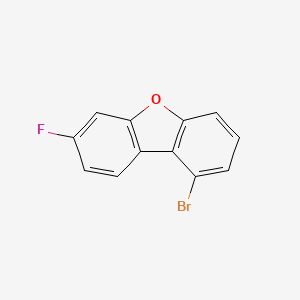
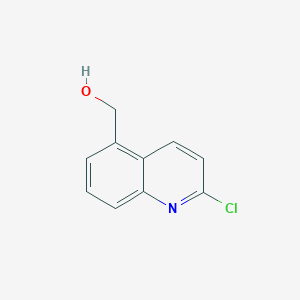
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
